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molecular formula C9H9BrN2 B1279884 2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile CAS No. 871239-58-6

2-(5-Bromopyridin-2-yl)-2-methylpropanenitrile

Cat. No. B1279884
M. Wt: 225.08 g/mol
InChI Key: LCFRTRIRICENNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08569292B2

Procedure details

NaN[(SiCH3)3]2 (1 M in tetrahydrofuran, 6.3 mL) was added dropwise to a solution of 2,5-dibromo-pyridine (1.50 g) and isobutyronitrile (0.58 mL) in toluene (15 mL) chilled in an ice bath and kept under argon atmosphere. The resulting mixture was further stirred with cooling for 1 h and then at room temperature overnight. The mixture was filtered and the filtrate was washed with water, 10% aqueous K2CO3 solution, and brine. The organic phase was dried (MgSO4) and the solvent was evaporated. The residue was purified by chromatography on silica gel (dichloromethane/methanol 99:1->95:5) to furnish the title compound. Yield: 0.26 g (18% of theory); Mass spectrum (ESI+): m/z=220/222 (Br) [M+H]+.
[Compound]
Name
NaN[(SiCH3)3]2
Quantity
6.3 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.58 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][N:3]=1.[C:9](#[N:13])[CH:10]([CH3:12])[CH3:11]>C1(C)C=CC=CC=1>[Br:8][C:5]1[CH:6]=[CH:7][C:2]([C:10]([CH3:12])([CH3:11])[C:9]#[N:13])=[N:3][CH:4]=1

Inputs

Step One
Name
NaN[(SiCH3)3]2
Quantity
6.3 mL
Type
reactant
Smiles
Name
Quantity
1.5 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)Br
Name
Quantity
0.58 mL
Type
reactant
Smiles
C(C(C)C)#N
Name
Quantity
15 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was further stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
chilled in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
with cooling for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the filtrate was washed with water, 10% aqueous K2CO3 solution, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel (dichloromethane/methanol 99:1->95:5)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=NC1)C(C#N)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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